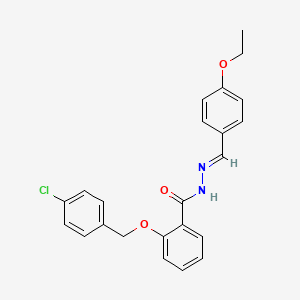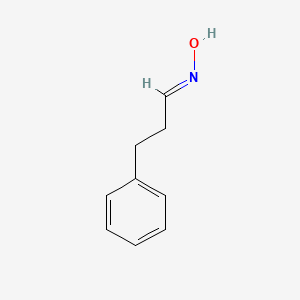
Thiophene, 3,4-diethyl-2,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diethyl-2,5-diphenylthiophene: is a heterocyclic organic compound with the chemical formula C20H20S. It belongs to the thiophene family, which is characterized by a five-membered ring containing four carbon atoms and one sulfur atom. Thiophenes are widely studied due to their diverse applications in materials science, pharmaceuticals, and organic electronics.
准备方法
Synthetic Routes::
Kumada Coupling: This method involves the reaction of 3,4-dibromo-2,5-diphenylthiophene with diethylzinc or triethylaluminum in the presence of a palladium catalyst. The resulting 3,4-diethyl-2,5-diphenylthiophene is obtained in good yields.
Suzuki-Miyaura Cross-Coupling: In this approach, 3,4-dibromo-2,5-diphenylthiophene reacts with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.
Grignard Reaction: 3,4-dibromo-2,5-diphenylthiophene can react with ethylmagnesium bromide to form 3,4-diethyl-2,5-diphenylthiophene.
Industrial Production:: Industrial-scale production methods typically involve the use of efficient synthetic routes, optimized reaction conditions, and purification processes to obtain high-purity 3,4-diethyl-2,5-diphenylthiophene.
化学反应分析
Reactions::
Oxidation: 3,4-diethyl-2,5-diphenylthiophene can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the compound can yield the corresponding tetrahydrothiophene derivative.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) or strong acids (e.g., HSO).
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to sulfones or sulfoxides, while reduction results in tetrahydrothiophene derivatives.
科学研究应用
Materials Science: 3,4-diethyl-2,5-diphenylthiophene is used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Industry: The compound finds applications in the synthesis of functional materials and polymers.
作用机制
The exact mechanism by which 3,4-diethyl-2,5-diphenylthiophene exerts its effects depends on its specific application. For instance, in OFETs, it acts as a charge transport material, facilitating electron or hole movement.
相似化合物的比较
3,4-diethyl-2,5-diphenylthiophene shares similarities with other thiophenes, such as 3,4-dimethyl-2,5-diphenylthiophene and 2,5-bis(4-fluorophenyl)-3,4-dimethylthiophene. its unique combination of ethyl and phenyl substituents sets it apart.
属性
CAS 编号 |
101306-10-9 |
|---|---|
分子式 |
C20H20S |
分子量 |
292.4 g/mol |
IUPAC 名称 |
3,4-diethyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C20H20S/c1-3-17-18(4-2)20(16-13-9-6-10-14-16)21-19(17)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3 |
InChI 键 |
DFPDXKJFCKLSMX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)






